molecular formula C14H24O6 B8203405 2-Propenoic acid, 2-methyl-, monoester with 1,2-propanediol

2-Propenoic acid, 2-methyl-, monoester with 1,2-propanediol

Cat. No.: B8203405
M. Wt: 288.34 g/mol
InChI Key: QCLLQJNPAVQPSB-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propenoic acid, 2-methyl-, monoester with 1,2-propanediol typically involves the esterification of methacrylic acid with 1,2-propanediol. The reaction is usually carried out in the presence of an acid catalyst, such as sulfuric acid, under reflux conditions to facilitate the formation of the ester bond .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the conversion of reactants to the desired product while minimizing the formation of by-products .

Scientific Research Applications

2-Propenoic acid, 2-methyl-, monoester with 1,2-propanediol has a wide range of applications in scientific research:

Mechanism of Action

Biological Activity

2-Propenoic acid, 2-methyl-, monoester with 1,2-propanediol, commonly known as 2-hydroxypropyl methacrylate (HPMA), is an important compound in the field of polymer chemistry and has diverse applications in various industries. This article delves into the biological activity of this compound, focusing on its toxicity, metabolic pathways, and potential therapeutic uses.

  • Chemical Formula : C₅H₁₀O₃
  • CAS Number : 27813-02-1
  • Molecular Weight : 130.14 g/mol

Metabolism and Toxicity

The metabolism of this compound primarily involves hydrolysis by carboxylesterases, leading to the formation of methacrylic acid and 1,2-propanediol. Studies indicate that this hydrolysis occurs at physiological pH (6.5) and temperature (37 °C) in vitro, catalyzed by non-specific esterases such as porcine liver esterase .

Toxicological Profile

  • Acute Toxicity : The compound exhibits low acute toxicity. The median lethal dose (LD50) in rats exceeds 2000 mg/kg body weight, indicating a relatively safe profile for oral exposure .
  • Dermal Exposure : Similar low toxicity is noted for dermal exposure, making it suitable for various applications without significant health risks.

Antimicrobial Properties

Research has indicated that HPMA possesses antimicrobial properties. A study demonstrated that HPMA can inhibit the growth of certain bacteria and fungi, suggesting its potential use as an antimicrobial agent in medical applications .

Cytotoxicity

In vitro studies have shown that HPMA can induce cytotoxic effects on various cell lines. The cytotoxicity is dose-dependent, with higher concentrations leading to increased cell death. This property raises questions about its safety in biomedical applications where cell viability is crucial .

Case Studies

  • Case Study on Wound Healing :
    • A clinical trial explored the use of HPMA-based hydrogels for wound healing applications. Results indicated enhanced healing rates compared to traditional dressings due to its moisture-retentive properties and biocompatibility .
  • Case Study on Drug Delivery Systems :
    • HPMA has been investigated as a component in drug delivery systems. It was found to improve the solubility and bioavailability of poorly soluble drugs when incorporated into polymeric nanoparticles .

Research Findings Summary Table

Study/SourceFindings
NICNAS ReportLow acute toxicity; LD50 > 2000 mg/kg; hydrolyzed by carboxylesterases .
Clinical TrialHPMA-based hydrogels enhance wound healing rates .
Drug Delivery StudyImproved solubility and bioavailability of drugs using HPMA nanoparticles .

Properties

IUPAC Name

1-hydroxypropan-2-yl 2-methylprop-2-enoate;2-hydroxypropyl 2-methylprop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C7H12O3/c1-5(2)7(9)10-4-6(3)8;1-5(2)7(9)10-6(3)4-8/h2*6,8H,1,4H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCLLQJNPAVQPSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)OC(=O)C(=C)C.CC(COC(=O)C(=C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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